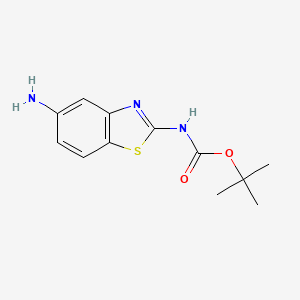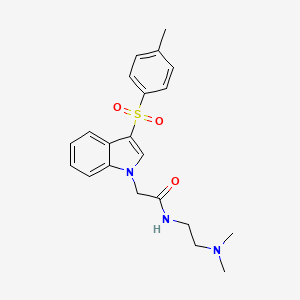
2,2-Dicyclopropylethan-1-ol
Descripción general
Descripción
2,2-Dicyclopropylethan-1-ol is an organic compound with the molecular formula C8H14O It belongs to the class of secondary alcohols and is characterized by the presence of two cyclopropyl groups attached to the second carbon of the ethanol backbone
Aplicaciones Científicas De Investigación
2,2-Dicyclopropylethan-1-ol has found applications in various fields of scientific research:
Safety and Hazards
The compound is associated with several hazard statements: H227, H315, H319, H335 . These indicate that the compound is flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,2-Dicyclopropylethan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where cyclopropylmagnesium bromide reacts with ethylene oxide to yield 2,2-dicyclopropylethanol. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: On an industrial scale, the production of 2,2-dicyclopropylethanol may involve the catalytic hydrogenation of 2,2-dicyclopropylacetaldehyde. This method ensures high yield and purity of the final product. The reaction conditions include the use of a suitable catalyst, such as palladium on carbon, and hydrogen gas under controlled pressure and temperature .
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dicyclopropylethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: PCC, CrO3, acidic conditions.
Reduction: LiAlH4, anhydrous conditions.
Substitution: SOCl2, PBr3, inert atmosphere.
Major Products Formed:
Oxidation: 2,2-Dicyclopropylacetaldehyde.
Reduction: 2,2-Dicyclopropylethane.
Substitution: 2,2-Dicyclopropylethyl chloride or bromide.
Mecanismo De Acción
The mechanism of action of 2,2-dicyclopropylethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may interact with enzymes involved in metabolic pathways, altering their function and leading to various biological effects . The exact molecular targets and pathways are still under investigation, and further research is needed to elucidate the detailed mechanisms .
Comparación Con Compuestos Similares
2,2-Dicyclopropylethan-1-ol can be compared with other similar compounds, such as:
2,2-Dicyclopropylacetaldehyde: This compound is an oxidation product of 2,2-dicyclopropylethanol and shares similar structural features but differs in its reactivity and applications.
2,2-Dicyclopropylethane: A reduction product of 2,2-dicyclopropylethanol, it lacks the hydroxyl group and exhibits different chemical properties.
Cyclopropylmethanol: Another cyclopropyl-containing alcohol, it has a simpler structure and different reactivity compared to 2,2-dicyclopropylethanol.
Propiedades
IUPAC Name |
2,2-dicyclopropylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-5-8(6-1-2-6)7-3-4-7/h6-9H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQNBBUSRZYARG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CO)C2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
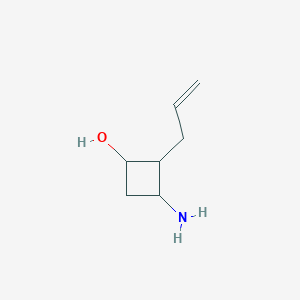

![(3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one](/img/structure/B2459966.png)
![2-(7-(2-fluorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2459969.png)

![3-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2459974.png)
![3,4-diethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2459975.png)
![N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B2459976.png)
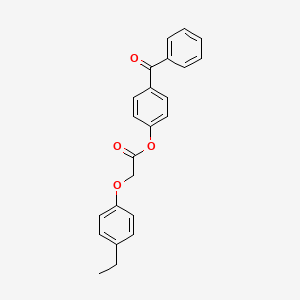
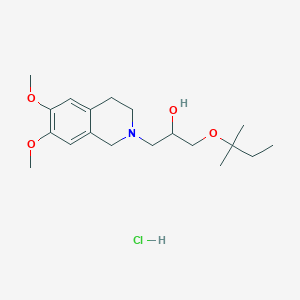
![5-ethoxy-3-(2-fluorobenzyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2459981.png)

